molecular formula C10H14ClNO3S2 B2376559 5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide CAS No. 1396710-87-4

5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide

Cat. No.: B2376559
CAS No.: 1396710-87-4
M. Wt: 295.8
InChI Key: WRKJYHMDXJYSCB-UHFFFAOYSA-N
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Description

5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of a sulfonamide group and a hydroxycyclohexyl moiety in this compound adds to its chemical versatility and potential biological activity.

Mechanism of Action

While the specific mechanism of action for 5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide is not explicitly mentioned in the search results, it’s worth noting that thiophene-based sulfonamides have been studied for their inhibitory effects on human erythrocytes carbonic anhydrase I and II isoenzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can also enhance the efficiency of the production process .

Properties

IUPAC Name

5-chloro-N-(3-hydroxycyclohexyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S2/c11-9-4-5-10(16-9)17(14,15)12-7-2-1-3-8(13)6-7/h4-5,7-8,12-13H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKJYHMDXJYSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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